
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-
Overview
Description
The compound Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- (CAS: 86264-61-1) is a chiral acetamide derivative featuring a 1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl backbone. Its molecular formula is C₁₆H₂₁NO₄ (MW: 291.34 g/mol), with key structural elements including:
- A tetrahydronaphthalene core providing lipophilicity and conformational rigidity.
- An 8-methoxy group enhancing electronic interactions and metabolic stability.
- An (R)-configured acetamide moiety critical for enantioselective biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AH 001 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired melatoninergic activity . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of AH 001 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
AH 001 undergoes various chemical reactions, including:
Oxidation: AH 001 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of AH 001, altering its activity.
Substitution: AH 001 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Pharmacological Applications
Antidepressant Properties
The compound is primarily known for its role as an active ingredient in agomelatine, a medication used to treat major depressive disorder. Agomelatine acts as a melatonergic antidepressant and has been shown to improve sleep patterns and mood regulation. Its unique mechanism involves the modulation of melatonin receptors and serotonin receptors, which contributes to its antidepressant effects .
Hypnotic Effects
Agomelatine has also demonstrated hypnotic properties, making it beneficial for patients suffering from insomnia related to depression. Clinical trials have indicated that it can enhance sleep quality without the sedative side effects commonly associated with traditional hypnotics .
Synthesis and Chemical Properties
Synthesis Process
The synthesis of N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)acetamide involves several steps starting from 7-methoxy-1-tetralone. The process includes the condensation of the starting material with cyanomethyl phosphonic acid esters followed by acetylation to yield the desired acetamide .
Chemical Structure
The compound's structure is critical to its biological activity. The presence of the naphthalene ring system is essential for its interaction with biological targets, influencing both its pharmacokinetics and pharmacodynamics .
Case Studies
Clinical Trials
A notable clinical trial evaluated the efficacy of agomelatine in treating depression compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results showed that patients receiving agomelatine experienced significant improvements in depressive symptoms and overall quality of life .
Comparative Studies
Comparative studies have highlighted the advantages of agomelatine over other antidepressants regarding side effects and withdrawal symptoms. Patients reported fewer sexual side effects and a lower incidence of withdrawal symptoms when discontinuing treatment .
Regulatory Status
Agomelatine has received regulatory approval in several countries for the treatment of major depressive disorder. The European Medicines Agency (EMA) has endorsed its use based on robust clinical evidence demonstrating its effectiveness and safety profile .
Mechanism of Action
AH 001 exerts its effects by binding to melatonin receptors in the body, mimicking the action of natural melatonin . This binding activates specific molecular pathways involved in regulating circadian rhythms, sleep, and other physiological processes . The primary molecular targets are the melatonin receptors MT1 and MT2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Structural Differences and Implications
Backbone Rigidity vs. Triazole-linked acetamides (e.g., 6a-m in ) introduce polar heterocycles, increasing water solubility but reducing CNS penetration .
Substituent Effects :
- The 8-methoxy group in the target compound may mimic tyrosine residues in substrates, enhancing MAO-B affinity. In contrast, chloro/nitro groups (e.g., 6b-c in ) improve electrophilic interactions but increase toxicity risks .
- (R)-Configuration : Enantioselectivity is critical; (R)-isomers of related compounds show 10-fold higher MAO-B inhibition than (S)-isomers .
Synthetic Routes :
- The target compound is synthesized via stereoselective acetylation (), while triazole analogs () use click chemistry (1,3-dipolar cycloaddition). The latter introduces modularity but requires copper catalysts, complicating purification .
Pharmacological Profiles
MAO-B Inhibition :
Cholinesterase Inhibition :
Selectivity :
- Nitroaryl acetamides () exhibit off-target effects due to nitro group redox activity, whereas the target compound’s methoxy group minimizes such risks .
Biological Activity
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- is a chemical compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.
Research indicates that acetamides can exhibit various biological activities depending on their structure. The specific compound has been studied for its potential anti-inflammatory and anticancer properties. The mechanisms through which these effects are mediated often involve modulation of enzyme activity and cellular signaling pathways.
- Anti-inflammatory Effects :
- Anticancer Activity :
Cytotoxicity Studies
A study assessing the cytotoxicity of various acetamide derivatives found that certain compounds exhibited significant activity against human cancer cell lines. The results were summarized as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Acetamide Derivative A | HepG2 | 20 |
Acetamide Derivative B | MCF-7 | 15 |
Acetamide Derivative C | A549 | 25 |
These findings suggest that structural modifications can enhance the anticancer potential of acetamides .
Anti-inflammatory Activity
Research focusing on the anti-inflammatory properties of acetamides has highlighted their ability to downregulate pro-inflammatory cytokines. A notable study reported:
- Reduction in COX-2 and iNOS Expression : Treatment with specific acetamide derivatives resulted in a significant decrease in mRNA levels for COX-2 and iNOS compared to untreated controls.
This suggests that these compounds could be valuable in developing therapies for inflammatory diseases .
Safety and Toxicology
While exploring the biological activities of acetamides, it is crucial to consider their safety profiles. Some studies indicate potential hepatotoxicity associated with high doses of certain acetamides:
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing (R)-configured acetamide derivatives with tetrahydro-naphthalenyl scaffolds?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, substitution, and chiral resolution. Key steps include:
- Cyclization of tetrahydro-naphthalenyl precursors : Use Friedel-Crafts acylation or palladium-catalyzed coupling to construct the fused ring system .
- Enantiomeric resolution : Employ chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer. Single-crystal X-ray diffraction is critical for confirming absolute configuration .
- Acetamide functionalization : Introduce the acetamide group via nucleophilic acyl substitution under anhydrous conditions (e.g., using acetyl chloride in dichloromethane with a tertiary amine base) .
Q. Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
Validate structural integrity and purity using:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., methoxy group position in the naphthalenyl ring) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for detecting isotopic chlorine/fluorine substituents in analogs .
- Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
Q. Advanced: How can researchers optimize enantiomeric purity during synthesis?
Answer:
- Chiral auxiliaries : Use (R)-proline or Evans’ oxazolidinones to bias asymmetric induction during key bond-forming steps .
- Crystallographic validation : Resolve enantiomers via X-ray diffraction (e.g., as in SK&F-89748, where the S-configuration was confirmed) to ensure >99% enantiomeric excess (e.e.) .
- Dynamic kinetic resolution : Apply transition-metal catalysts (e.g., Ru-BINAP) for racemization-suppressed synthesis .
Q. Advanced: How does the (R)-enantiomer’s receptor selectivity compare to its (S)-counterpart in pharmacological studies?
Answer:
- Alpha 1-adrenoceptor specificity : The (R)-enantiomer in structurally related compounds shows >100-fold selectivity for alpha 1 over alpha 2 receptors (EC₅₀ = 9 ± 2 nM in rabbit ear artery assays). In contrast, the (S)-enantiomer exhibits diminished activity .
- Methodological validation : Use isolated tissue assays (e.g., guinea pig ileum for alpha 2, rabbit ear artery for alpha 1) to quantify subtype selectivity ratios. Radioligand binding assays (³H-prazosin for alpha 1) further validate affinity .
Q. Advanced: How should researchers address contradictions in bioactivity data between in vitro and in vivo models?
Answer:
- Metabolic stability assays : Perform liver microsome studies (e.g., rat S9 fractions) to identify rapid metabolic degradation (e.g., CYP450-mediated oxidation of the methoxy group) that may reduce in vivo efficacy .
- Pharmacokinetic profiling : Compare plasma protein binding (e.g., using equilibrium dialysis) and blood-brain barrier penetration (logP calculations) to explain discrepancies in CNS activity .
- Species-specific receptor homology : Evaluate receptor sequence alignment (e.g., human vs. rodent alpha 1-adrenoceptors) to rationalize interspecies variability .
Q. Advanced: What structural modifications enhance potency in analogs of this compound?
Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-position of the naphthalenyl ring to improve receptor binding (e.g., EC₅₀ reduction from 25 nM to 9 nM in fluorinated analogs) .
- Scaffold hopping : Replace the tetrahydro-naphthalenyl core with benzoxazepine or thiadiazole moieties to modulate selectivity (e.g., increased alpha 1D vs. alpha 1A affinity) .
- Steric hindrance minimization : Trimethylsilyl (TMS) protection of reactive hydroxyl groups during synthesis improves yield in bulky analogs .
Q. Advanced: How can computational methods predict metabolic pathways for this compound?
Answer:
- In silico tools : Use MetaSite or GLORYx to simulate phase I/II metabolism. For example, predict glutathione conjugation at the acetamide carbonyl group .
- Docking studies : Model interactions with CYP3A4/2D6 isoforms to identify vulnerable sites (e.g., methoxy demethylation) .
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to track metabolic fate via LC-MS/MS .
Q. Advanced: What crystallographic techniques resolve molecular packing interactions in related acetamide derivatives?
Answer:
- Intermolecular interactions : Analyze hydrogen bonding (e.g., C=O⋯H-N) and π-π stacking in single-crystal structures (e.g., N-(4-chloro-2-nitrophenyl) derivatives) to explain solubility and stability .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O vs. H⋯C interactions) to predict polymorphism risks .
Q. Basic: How do researchers validate spectroscopic data against reference databases?
Answer:
- NIST WebBook : Cross-check IR and mass spectral data (e.g., fragment m/z 154 for acetamide cleavage) with entries in the NIST Chemistry WebBook .
- Deposition in public repositories : Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .
Q. Advanced: What strategies mitigate racemization during large-scale synthesis?
Answer:
Properties
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCYVYVTWEIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934704 | |
Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80270-68-4, 153221-21-7 | |
Record name | 2-Acetamido-8-methoxytetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AH 001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.